REACTION_CXSMILES
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NCCN(C)CCN.N[C:10]1[C:11]([C:18]([N:20]2C=CN=C2)=[O:19])=[N:12][C:13]([Cl:17])=[C:14](N)[N:15]=1>O1CCCC1>[Cl:17][C:13]1[N:12]=[C:11]([C:18]([NH2:20])=[O:19])[CH:10]=[N:15][CH:14]=1
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Name
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Quantity
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84 g
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Type
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reactant
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Smiles
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NCCN(CCN)C
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Name
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Quantity
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88.6 g
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Type
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reactant
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Smiles
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NC=1C(=NC(=C(N1)N)Cl)C(=O)N1C=NC=C1
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Name
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Quantity
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700 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 1 hour at ambient temperature the reaction mixture was filtered
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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concentrated to 300 ml
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Type
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ADDITION
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Details
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The solution was added dropwise to 1.4 liters of ether with vigorous stirring
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
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washed with ether
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Type
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CUSTOM
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Details
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dried
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Name
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Type
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product
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Smiles
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ClC1=CN=CC(=N1)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |